molecular formula C13H15Cl2NO4 B2742446 [(Tert-butoxycarbonyl)amino](2,6-dichlorophenyl)acetic acid CAS No. 1404945-02-3

[(Tert-butoxycarbonyl)amino](2,6-dichlorophenyl)acetic acid

Cat. No.: B2742446
CAS No.: 1404945-02-3
M. Wt: 320.17
InChI Key: QMOFMPXYBDCNQQ-UHFFFAOYSA-N
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Description

(Tert-butoxycarbonyl)aminoacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 2,6-dichlorophenyl acetic acid moiety. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.

Mechanism of Action

Target of Action

The primary target of (Tert-butoxycarbonyl)aminoacetic acid, also known as a Boc-protected amino acid, is the amino group in peptide synthesis . The Boc group serves as a protecting group for amines, preventing unwanted reactions during the synthesis process .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with its targets by forming a covalent bond, thereby protecting the amine group from reacting with other compounds during the synthesis process .

Biochemical Pathways

The Boc-protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .

Pharmacokinetics

Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

The result of the action of (Tert-butoxycarbonyl)aminoacetic acid is the formation of dipeptides in satisfactory yields within 15 minutes . This rapid and efficient synthesis process is beneficial for peptide synthesis, expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis .

Action Environment

The action of (Tert-butoxycarbonyl)aminoacetic acid can be influenced by environmental factors such as temperature and the presence of other reactive groups. Care should be taken when using AAILs for organic synthesis due to their multiple reactive groups . The reaction environment, including the solvent used and the temperature, can significantly impact the efficacy and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butoxycarbonyl)aminoacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (Tert-butoxycarbonyl)aminoacetic acid follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    [(Tert-butoxycarbonyl)amino]acetic acid: Similar structure but lacks the 2,6-dichlorophenyl group.

    (Tert-butoxycarbonyl)aminoacetic acid: Similar structure but with a single chlorine atom on the phenyl ring.

Uniqueness

(Tert-butoxycarbonyl)aminoacetic acid is unique due to the presence of the 2,6-dichlorophenyl group, which can influence the compound’s reactivity and interactions in chemical and biological systems .

Biological Activity

(Tert-butoxycarbonyl)aminoacetic acid, commonly referred to as Boc-amino acid, is a compound that plays a significant role in organic synthesis, particularly in peptide chemistry. The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amino acids during synthesis due to its stability and ease of removal. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.

The biological activity of (Tert-butoxycarbonyl)aminoacetic acid primarily revolves around its role in peptide synthesis. The Boc group protects the amino functionality during chemical reactions, allowing for selective modifications without affecting the amino group. This property is crucial for synthesizing various peptides that can act as pharmaceuticals.

  • Target of Action : The primary target is the amino group in peptide synthesis.
  • Mode of Action : The Boc group can be added to amines under mild conditions using di-tert-butyl dicarbonate (Boc2O), facilitating the formation of protected amino acids that are stable under various reaction conditions.

Pharmacokinetics

The pharmacokinetic profile of (Tert-butoxycarbonyl)aminoacetic acid indicates that it is miscible in organic solvents such as acetonitrile and dimethylformamide but shows limited solubility in water. This characteristic affects its bioavailability and interaction with biological systems.

Biological Activity

Research has shown that derivatives of Boc-protected amino acids exhibit various biological activities:

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures can inhibit bacterial growth, potentially through disrupting cell membrane integrity.
  • Enzyme Interaction : The compound can serve as a substrate or inhibitor in enzyme-catalyzed reactions, providing insights into enzyme mechanisms and potential therapeutic targets.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
Enzyme InteractionSubstrate for enzyme-catalyzed reactions
Peptide SynthesisUsed as a protecting group in synthesis

Case Studies

  • Peptide Synthesis : A study demonstrated the successful use of (Tert-butoxycarbonyl)aminoacetic acid in synthesizing bioactive peptides. The Boc protection allowed for multiple coupling reactions without degradation of the amino group, yielding high-purity peptides suitable for pharmacological testing.
  • Antimicrobial Testing : Another investigation explored the antimicrobial properties of related compounds. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)9-7(14)5-4-6-8(9)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOFMPXYBDCNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=CC=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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